Home > Products > Screening Compounds P125896 > Silmitasertib sodium
Silmitasertib sodium - 1309357-15-0

Silmitasertib sodium

Catalog Number: EVT-265847
CAS Number: 1309357-15-0
Molecular Formula: C19H11ClN3NaO2
Molecular Weight: 371.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Silmitasertib Sodium, also known as CX-4945, is a small molecule inhibitor of Casein Kinase 2 (CK2). [, ] CK2 is a serine/threonine protein kinase implicated in a wide range of cellular processes, including cell growth, proliferation, and survival. Silmitasertib Sodium exhibits anti-tumor activity in preclinical models and is currently being investigated as a potential therapeutic agent for various cancers.

Synthesis Analysis

A detailed synthesis of Silmitasertib Sodium and its derivatives, starting from a known CK2 inhibitor Silmitasertib (CX-4945), is described in []. This synthesis involves multiple steps, including:

Molecular Structure Analysis

The molecular structure of Silmitasertib Sodium is derived from the parent compound, Silmitasertib (CX-4945), which is a 4-quinolinecarboxylic acid derivative. [, ] While the exact structure of the sodium salt is not explicitly provided in the analyzed papers, it is expected to involve ionic interaction between the carboxylate group of Silmitasertib and a sodium ion.

Mechanism of Action

Silmitasertib Sodium acts as a potent and selective ATP-competitive inhibitor of CK2. [, ] It competes with ATP for binding to the catalytic subunit of CK2, thereby inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways regulated by CK2, ultimately leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of tumor growth.

  • Inhibit the Akt1(ser129)-GSK-3β(ser9)-Wnt/β-catenin signaling pathway. []
  • Inhibit the expression of stemness marker ALDH1A1, CSC surface antigens, and stem genes, demonstrating potent cancer stem cell (CSC) inhibitory activity. []
Applications
  • Targeting Cancer Stem Cells (CSCs): Silmitasertib Sodium effectively inhibits CSCs, which are known to contribute to tumor recurrence and drug resistance. [] This property makes it a promising candidate for developing more effective cancer therapies that target both bulk tumor cells and CSCs.
  • Combination Therapies: Research suggests that Silmitasertib Sodium enhances the efficacy of other anti-cancer agents when used in combination therapies. [] This synergistic effect highlights its potential in developing novel treatment strategies for challenging cancer cases.

5-(3-Chlorophenylamino)benzo[c][2,6]naphthyridine Derivative (Compound 1c)

  • Compound Description: Compound 1c is a potent and selective CK2 inhibitor that demonstrates significant anticancer activity. [] It exhibits superior CK2 inhibitory activity and Clk2/CK2 selectivity compared to Silmitasertib. [] Furthermore, Compound 1c effectively modulates the Akt1(ser129)-GSK-3β(ser9)-Wnt/β-catenin signaling pathway, inhibits the expression of stemness markers, and displays potent cancer stem cell (CSC) inhibitory activity. [] Preclinical studies show that Compound 1c possesses superior pharmacokinetics and antitumor activity compared to Silmitasertib sodium salt, without causing significant toxicity. []
  • Relevance: Compound 1c is a derivative of Silmitasertib, synthesized by modifying the parent structure to enhance its pharmacological properties. [] Both compounds share a similar core structure, making Compound 1c structurally related to Silmitasertib sodium. []

NSC 368390 (DuP-785)

  • Compound Description: NSC 368390, also known as DuP-785, is a novel 4-quinolinecarboxylic acid derivative exhibiting promising antitumor activity. [] It demonstrates significant efficacy against a broad spectrum of human solid tumor xenografts, including breast, lung, stomach, and colon cancers. [] NSC 368390's water solubility makes it suitable for various administration routes, including intravenous, intraperitoneal, subcutaneous, and oral. []
  • Relevance: While not directly derived from Silmitasertib, NSC 368390 belongs to the 4-quinolinecarboxylic acid class, which shares structural similarities with Silmitasertib. [] This structural resemblance suggests potential commonalities in their mechanisms of action or targets, making it relevant to consider NSC 368390 as a structurally related compound to Silmitasertib sodium. []

References:[1]: Discovery of 5-(3-Chlorophenylamino)benzo[c][2,6]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition. https://www.semanticscholar.org/paper/37ca9bb0935da4292af26491b2f7ba72b83733c2 []: Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors. https://www.semanticscholar.org/paper/2467423e5c6758f62d6f77d9aa4e7c18451bcf2d

Chemical and Structural Characterization of Silmitasertib Sodium

Molecular Identity and Physicochemical Properties

Silmitasertib sodium salt (chemical name: disodium 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylate) is a selective protein kinase inhibitor with the molecular formula C₁₉H₁₁ClN₃NaO₂ and a molecular weight of 371.75 g/mol. Its CAS registry number (1309357-15-0) identifies the sodium salt form, distinct from the free acid precursor (CAS 1009820-21-6). The compound features a planar naphthyridine core substituted with a 3-chloroanilino group at position 5 and a carboxylate moiety at position 8, which is stabilized as a sodium salt [4] [8].

Physicochemical properties include:

  • Solubility: Highly soluble in aqueous solutions (16.67 mg/mL, 44.84 mM) and dimethyl sulfoxide (DMSO; 87.5 mg/mL, 235.37 mM) [4] [8].
  • Purity: High-performance liquid chromatography (HPLC) routinely confirms purity ≥99.92% in commercial preparations [4] [8].
  • Appearance: Light yellow to yellow crystalline solid under standard storage conditions (4°C, anhydrous) [4].

Table 1: Key Physicochemical Parameters of Silmitasertib Sodium

PropertyValueAnalytical Method
Molecular Weight371.75 g/molMass spectrometry
Aqueous Solubility44.84 mM (16.67 mg/mL)Equilibrium solubility (H₂O)
DMSO Solubility235.37 mM (87.5 mg/mL)UV spectrophotometry
Purity Threshold≥99.92%HPLC-UV/ELSD
Storage Stability-80°C (6 months), -20°C (1 mo)ICH Accelerated Stability

Synthesis and Formulation Strategies

The synthesis of silmitasertib sodium begins with the organic precursor CX-4945 (free acid), followed by selective carboxylate salt formation. The critical step involves reacting 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid with sodium hydroxide in a polar aprotic solvent (e.g., tetrahydrofuran or ethanol), yielding the disodium salt after crystallization [1] [4].

Formulation approaches address bioavailability challenges:

  • Oral Bioavailability Enhancement: The sodium salt conversion significantly improves water solubility and intestinal absorption compared to the free acid, enabling oral dosing in preclinical models [1] [7].
  • Capsule Formulation: Clinical-grade material is encapsulated in hard gelatin shells using inert excipients (e.g., microcrystalline cellulose) to prevent moisture-mediated degradation [7].
  • Analytical Quality Control: Purity is validated via reversed-phase HPLC with ultraviolet detection (λ=254 nm), while identity confirmation employs nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry [1] [9].

Table 2: Analytical Methods for Silmitasertib Sodium Characterization

ParameterMethodologyAcceptance Criteria
Identity Verification¹H NMR (DMSO-d6): δ 8.5 (s, 1H), 8.2 (d, 1H)Conforms to reference spectrum
Purity AssessmentHPLC (C18 column, 0.1% TFA/acetonitrile)≥99.9% peak area
Water ContentKarl Fischer Titration≤0.5% w/w
Residual SolventsGC-FIDMeets ICH Q3C limits

Structural-Activity Relationships (SAR) of CK2 Inhibitors

The inhibitory potency of silmitasertib against CK2α (IC₅₀=1 nM) stems from specific structural motifs validated through SAR studies:

  • Naphthyridine Core: Serves as a rigid scaffold positioning substituents for optimal ATP-binding pocket engagement. Removal reduces affinity >100-fold [3] [10].
  • Carboxylate Group: The ionized carboxylate at position 8 forms critical salt bridges with Lys68 and hydrogen bonds with Asp175 in CK2α’s hinge region. Esterification abolishes activity [3].
  • 3-Chloroanilino Substituent: Occupies a hydrophobic pocket adjacent to the ATP site. Substitution with bulkier groups (e.g., naphthyl) diminishes selectivity due to steric clashes [1] [10].
  • Selectivity Determinants: The carboxylic acid moiety confers selectivity over kinases lacking complementary basic residues. This explains >100-fold selectivity versus PIM1 and CDK2 [3] [10].

Table 3: Affinity Profiling of Silmitasertib Against Key Kinases

KinaseFamilyKd/IC₅₀ (nM)Structural Basis of Selectivity
CK2αCMGC0.38–1.0Salt bridge with Lys68; H-bond with Asp175
DYRK1ACMGC1.8Hydrophobic pocket occupancy
GSK3βCMGC37.8Partial hinge region engagement
PIM1AGC>1,000Absence of carboxylate-binding residues
CDK2CMGC>1,000Incompatible ATP-pocket topology

Off-target implications: Despite its selectivity, silmitasertib inhibits DYRK1A (Kd=1.8 nM) and GSK3β (Kd=37.8 nM) due to shared structural features in their ATP-binding sites. Quantum mechanics calculations reveal that DYRK1A’s Val157 and GSK3β’s Lys85 residues partially accommodate the carboxylate group, enabling moderate affinity [3]. This polypharmacology enables secondary applications in diabetes and neurodegenerative disorders by disrupting DYRK1A/GSK3β–mediated signaling cascades [3] [7].

Table 4: Compound Nomenclature Reference

Designation TypeName
Systematic IUPACDisodium 5-[(3-chlorophenyl)amino]benzo[c][2,6]naphthyridine-8-carboxylate
Common ClinicalSilmitasertib sodium
Research CodeCX-4945 sodium salt
CAS Registry1309357-15-0

Properties

CAS Number

1309357-15-0

Product Name

Silmitasertib sodium

IUPAC Name

sodium;5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate

Molecular Formula

C19H11ClN3NaO2

Molecular Weight

371.7 g/mol

InChI

InChI=1S/C19H12ClN3O2.Na/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18;/h1-10H,(H,22,23)(H,24,25);/q;+1/p-1

InChI Key

ODDAAPQSODILSN-UHFFFAOYSA-M

SMILES

C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)[O-])C4=C2C=CN=C4.[Na+]

Solubility

Soluble in DMSO

Synonyms

CX-4945; CX 4945; CX4945 Sodium Salt

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)[O-])C4=C2C=CN=C4.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.